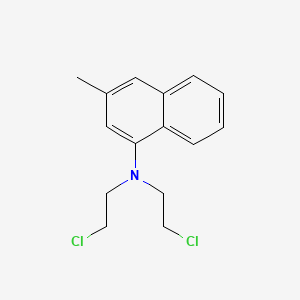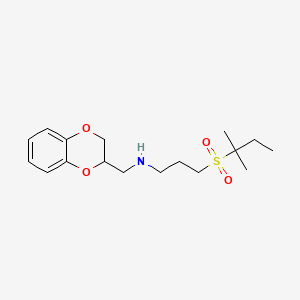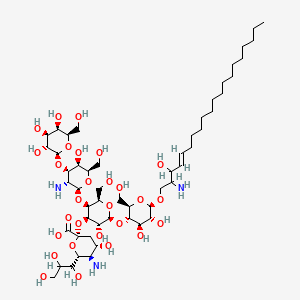
XAP044
描述
XAP044 is a synthetic organic compound belonging to the class of chromen-4-ones This compound is characterized by the presence of a hydroxy group at the 7th position, an iodophenoxy group at the 3rd position, and a chromen-4-one core structure
科学研究应用
XAP044 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
XAP044, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR 7) .
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 7 (mGluR 7) . This receptor plays a crucial role in the regulation of neurotransmission in the mammalian central nervous system .
Mode of Action
This compound acts as a potent and selective antagonist of mGluR 7 . It inhibits long-term potentiation in the amygdala .
Biochemical Pathways
This compound affects the biochemical pathways associated with stress and anxiety . By inhibiting mGluR 7, it can modulate synaptic transmission, thereby influencing the responses associated with stress and anxiety .
Pharmacokinetics
It is known that this compound isbrain-penetrant , suggesting it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system.
Result of Action
The inhibition of mGluR 7 by this compound results in the reduction of stress and anxiety-related behaviors in animal models . It also inhibits long-term potentiation in the amygdala .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of XAP044 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-4-one and 4-iodophenol.
Formation of the Ether Bond: The key step in the synthesis is the formation of the ether bond between the 7-hydroxychromen-4-one and 4-iodophenol. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of 7-hydroxychromen-4-one reacts with the iodophenol in the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
XAP044 can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form a chromanol derivative.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the chromen-4-one core can yield a chromanol derivative.
相似化合物的比较
Similar Compounds
7-hydroxy-3-(4-bromophenoxy)-4H-chromen-4-one: Similar structure with a bromine atom instead of iodine.
7-hydroxy-3-(4-chlorophenoxy)-4H-chromen-4-one: Similar structure with a chlorine atom instead of iodine.
7-hydroxy-3-(4-fluorophenoxy)-4H-chromen-4-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in XAP044 imparts unique properties, such as increased molecular weight and potential for radioiodination, which can be useful in imaging and therapeutic applications.
属性
IUPAC Name |
7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKJJYWINSUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does XAP044 interact with its target and what are the downstream effects?
A: this compound is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). Unlike other mGlu7 antagonists, this compound binds to a unique site within the extracellular Venus flytrap domain (VFTD) rather than the transmembrane domain. [, , ] This binding prevents the closure of the VFTD, effectively blocking the binding of the endogenous agonist glutamate. [] Consequently, this compound inhibits the downstream signaling pathways of mGlu7, including the modulation of glutamatergic and GABAergic neurotransmission. []
Q2: What is the impact of structural modifications on this compound's activity?
A: Research suggests that modifications to the this compound structure can significantly impact its potency and selectivity for mGlu7. [] Further investigations into structure-activity relationships are crucial for optimizing this compound derivatives with enhanced therapeutic potential.
Q3: What are the in vitro and in vivo effects of this compound?
A: In vitro studies have demonstrated that this compound effectively inhibits long-term potentiation (LTP) in the lateral amygdala of wild-type mice, an effect absent in mGlu7-deficient mice, confirming its mGlu7-dependent mechanism of action. [, ]
Q4: What is known about the pharmacokinetics of this compound?
A: While detailed pharmacokinetic studies are limited, research indicates that this compound demonstrates good brain exposure following systemic administration. [] This suggests that this compound can effectively cross the blood-brain barrier, a crucial factor for its potential therapeutic application in neurological and psychiatric disorders.
Q5: What are the implications of this compound's unique binding site for drug discovery?
A: The discovery of this compound's unique binding site within the VFTD of mGlu7 offers a novel avenue for drug development. [, , ] Targeting this previously unexplored binding pocket could lead to the development of a new class of mGlu7 antagonists with potentially improved selectivity and therapeutic profiles. Furthermore, as the three-dimensional structure of the mGlu7 VFTD is known, computer-assisted drug design can be readily employed to optimize the development of novel mGlu7 antagonists targeting this site. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B1684151.png)

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)



![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)


![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)
![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)
![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)

